Enhanced KDM3B Binding Affinity vs. Structural Analog
PFI-90 demonstrates a strong binding preference for KDM3B with a dissociation constant (KD) of 7.68 μM, while showing minimal effect on a panel of other histone demethylases including KDM1A, KDM4B, KDM5A, KDM6B, and the HDAC and PRMT5 families . This selectivity profile is distinct from broad-spectrum KDM inhibitors and is crucial for dissecting KDM3B-specific functions.
| Evidence Dimension | KDM3B Binding Affinity |
|---|---|
| Target Compound Data | KD = 7.68 μM |
| Comparator Or Baseline | KDM1A, KDM4B, KDM5A, KDM6B (minimal effect) |
| Quantified Difference | Selective binding preference for KDM3B over other KDMs. |
| Conditions | Biophysical binding assay |
Why This Matters
This data confirms PFI-90's primary target is KDM3B, enabling researchers to use it as a specific chemical probe for KDM3B-dependent biology without confounding off-target effects on related enzymes.
